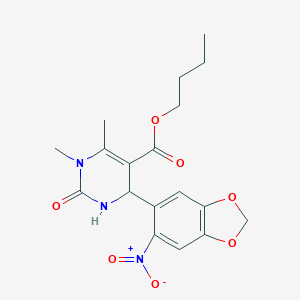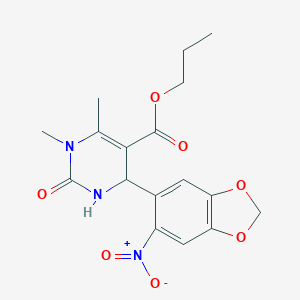![molecular formula C22H16IN3O3 B447553 2-(4-iodophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B447553.png)
2-(4-iodophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-iodophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione is a complex organic compound characterized by its unique tetracyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione typically involves multi-step reactions. These reactions often start with simpler precursors and involve the formation of multiple rings and functional groups. Common synthetic routes include:
Cyclization Reactions: These are used to form the tetracyclic core of the compound.
Substitution Reactions: Introduction of the 4-iodophenyl group is achieved through electrophilic aromatic substitution.
Oxidation and Reduction Reactions: These are employed to introduce or modify functional groups such as ketones and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to increase reaction efficiency.
Purification Techniques: Methods such as recrystallization and chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-iodophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketones to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(4-iodophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4-iodophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5,9-diphenyl-2,4,6,10,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),11,13,15-pentaen-7-one
- 2-(2-Fluorophenyl)-7-thia-3,9-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaene-4,17-dione
Uniqueness
2-(4-iodophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione is unique due to its specific structural features, such as the presence of the 4-iodophenyl group and the specific arrangement of nitrogen atoms within the tetracyclic core
Propiedades
Fórmula molecular |
C22H16IN3O3 |
|---|---|
Peso molecular |
497.3g/mol |
Nombre IUPAC |
2-(4-iodophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione |
InChI |
InChI=1S/C22H16IN3O3/c1-25-20-17(21(28)26(2)22(25)29)15(11-7-9-12(23)10-8-11)16-18(24-20)13-5-3-4-6-14(13)19(16)27/h3-10,15-16H,1-2H3 |
Clave InChI |
MDFHIGRDNMMFRA-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)I)C(=O)N(C1=O)C |
SMILES canónico |
CN1C2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)I)C(=O)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-{4-nitrophenyl}-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one](/img/structure/B447475.png)

![[(4-fluorophenyl)(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]propanedinitrile](/img/structure/B447480.png)


![2-(1,3-benzothiazol-2-yl)-4-[(nonylimino)methyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B447485.png)
![cyclohexyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B447487.png)

![6-Amino-4-(2,5-diethoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B447490.png)
![2-(1,3-benzothiazol-2-yl)-4-[(sec-butylimino)methyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B447491.png)
![(3-Amino-4,6-ditert-butyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(2-thienyl)methanone](/img/structure/B447492.png)
